molecular formula C18H13BrN2O2 B5192844 N-[(2-bromophenyl)carbamoyl]naphthalene-2-carboxamide

N-[(2-bromophenyl)carbamoyl]naphthalene-2-carboxamide

Cat. No.: B5192844
M. Wt: 369.2 g/mol
InChI Key: AOFIYVXIDQCOMS-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)carbamoyl]naphthalene-2-carboxamide is an organic compound with the molecular formula C18H13BrN2O2 This compound is characterized by the presence of a bromophenyl group and a naphthalene-2-carboxamide moiety, making it a complex aromatic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)carbamoyl]naphthalene-2-carboxamide typically involves the reaction of 2-bromophenyl isocyanate with naphthalene-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)carbamoyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

N-[(2-bromophenyl)carbamoyl]naphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)carbamoyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group and the naphthalene moiety can interact with various enzymes or receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide
  • N-[(2-fluorophenyl)carbamoyl]naphthalene-2-carboxamide
  • N-[(2-methylphenyl)carbamoyl]naphthalene-2-carboxamide

Uniqueness

N-[(2-bromophenyl)carbamoyl]naphthalene-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups, which may have different chemical and biological properties.

Properties

IUPAC Name

N-[(2-bromophenyl)carbamoyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-15-7-3-4-8-16(15)20-18(23)21-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFIYVXIDQCOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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